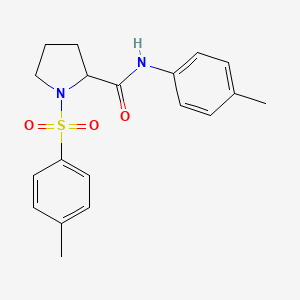

1-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE

Beschreibung

1-(4-Methylbenzenesulfonyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 4-methylbenzenesulfonyl group and a 4-methylphenyl amide substituent. The compound belongs to the sulfonamide class, which is widely studied for applications in medicinal chemistry and materials science due to their hydrogen-bonding capabilities and structural versatility .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-5-9-16(10-6-14)20-19(22)18-4-3-13-21(18)25(23,24)17-11-7-15(2)8-12-17/h5-12,18H,3-4,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYKCBZPQCNUOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von WAY-312431 umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Pyrrolidincarbonsäureamid mit p-Tolylisocyanat unter kontrollierten Bedingungen, um das gewünschte Produkt zu bilden . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und einen Katalysator wie Triethylamin. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt und anschließend durch Säulenchromatographie gereinigt, um die reine Verbindung zu erhalten.

Analyse Chemischer Reaktionen

WAY-312431 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen oxidiert werden.

Reduktion: Die Reduktion kann mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Es kann in Gegenwart einer geeigneten Base nucleophile Substitutionsreaktionen mit Halogeniden oder anderen Nucleophilen eingehen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von WAY-312431 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass es bestimmte Enzyme oder Rezeptoren inhibiert, indem es an ihre aktiven Zentren bindet und so deren Aktivität blockiert. Diese Inhibition kann zu verschiedenen biologischen Wirkungen führen, abhängig vom beteiligten Ziel und Weg.

Wirkmechanismus

The mechanism of action of WAY-312431 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Core Modifications

Pyrrolidine vs. Piperidine Core

- Target Compound : Contains a 5-membered pyrrolidine ring, which imposes conformational constraints and influences hydrogen-bonding geometry.

- Piperidine Analogs: Compounds like N-(4-methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide () and 1-[4-(ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide () feature a 6-membered piperidine ring.

Substituent Effects

- Sulfonyl Group Variations :

- The target compound has a 4-methylbenzenesulfonyl group, which is electron-donating.

- In contrast, 1-(4-bromophenylsulfonyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide () incorporates 4-bromo (electron-withdrawing) and 4-fluoro substituents, increasing acidity (pKa = 13.25) compared to the target’s expected higher pKa due to methyl groups .

- Amide Substituents :

Physical and Chemical Properties

Table 1: Comparative Data for Selected Analogs

- Key Observations: The bromo/fluoro analog () has a higher molar mass (427.29 g/mol) due to halogen substituents, whereas the target compound’s methyl groups would reduce its mass.

Crystallography and Intermolecular Interactions

- Crystal Packing : In analogs like 1-(4-bromophenylsulfonyl)-N-(4-fluorophenyl)pyrrolidine-2-carboxamide, weak interactions (C–H⋯N, π–π stacking) dominate crystal packing . The target compound’s methyl groups may introduce additional C–H⋯π interactions, altering packing efficiency compared to halogenated analogs .

- Dihedral Angles : reports a ~56° dihedral angle between aromatic rings in halogenated imidazole derivatives, suggesting similar torsional strain could occur in the target compound depending on substituent bulk .

Biologische Aktivität

1-(4-Methylbenzenesulfonyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 1-(4-Methylbenzenesulfonyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide

- Molecular Formula : C15H18N2O2S

- Molecular Weight : 298.38 g/mol

The biological activity of this compound can be attributed to its structural features, particularly the sulfonamide moiety, which is known to interact with various biological targets. The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, sulfonamides are often used as inhibitors of carbonic anhydrase and other enzymes involved in metabolic processes. The specific interactions of 1-(4-Methylbenzenesulfonyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide with target enzymes need further investigation through kinetic studies and molecular docking simulations.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonamide derivatives. For example, compounds similar to 1-(4-Methylbenzenesulfonyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves inhibition of folate synthesis pathways.

Anticancer Properties

Recent research has suggested that certain sulfonamide derivatives can induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the disruption of cell cycle progression and induction of oxidative stress.

Case Studies

- In Vitro Studies : A study conducted on a series of pyrrolidine derivatives showed that modifications to the sulfonamide group enhanced biological activity against cancer cell lines. The study highlighted the importance of structural optimization for improved efficacy.

- Animal Models : In vivo studies using murine models indicated that compounds with similar functionalities exhibited significant tumor growth inhibition when administered at specific dosages. These findings suggest potential therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Q & A

Basic Question

- Solubility : Test polar aprotic solvents (DMSO, DMF) or use cyclodextrin-based solubilization .

- Stability : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Advanced Question What computational tools predict solubility and degradation pathways for this compound?

- Use COSMO-RS or Abraham solvation parameters to model solubility in diverse solvents.

- Apply density functional theory (DFT) to simulate hydrolysis or oxidation pathways under physiological conditions .

How should researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?

Basic Question

- Standardize assay protocols (e.g., cell line origin, incubation time) to ensure reproducibility.

- Validate results with orthogonal assays (e.g., ATP-based viability assays alongside MTT) .

Advanced Question What statistical or mechanistic approaches explain divergent results in target engagement studies?

- Perform kinome-wide profiling to identify off-target interactions that may skew IC values.

- Apply systems biology modeling to contextualize compound effects within cellular networks .

What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., serum or tissue)?

Basic Question

- HPLC-UV : Use a C18 column with acetonitrile/water mobile phase (λ = 254 nm for sulfonamide detection) .

- LC-MS/MS : Enhances sensitivity and specificity for low-concentration quantification .

Advanced Question How can metabolite interference be minimized during quantification?

- Employ solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from metabolites.

- Develop a stable isotope-labeled internal standard (e.g., C-carboxamide) for precise correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.